molecular formula C25H32N2O4S B2383329 [2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone CAS No. 851804-44-9

[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone

Cat. No. B2383329
M. Wt: 456.6
InChI Key: QSKMEEBRHSZQLB-UHFFFAOYSA-N
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Description

[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone is a useful research compound. Its molecular formula is C25H32N2O4S and its molecular weight is 456.6. The purity is usually 95%.
BenchChem offers high-quality [2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methods and Chemical Reactivity

Research on compounds with structural similarities, such as various substituted phenyl methanones or imidazole derivatives, demonstrates advanced synthetic strategies and chemical reactivities. For instance, the catalyst- and solvent-free synthesis of benzamide derivatives through microwave-assisted Fries rearrangement showcases innovative approaches to regioselective synthesis (Moreno-Fuquen et al., 2019). Similarly, the study on the photoremovable protecting group for carboxylic acids using 2,5-dimethylphenacyl esters illustrates the application of light-sensitive groups in organic synthesis, offering a method to control reaction progressions with light (Zabadal et al., 2001).

Applications in Drug Development

Compounds featuring imidazole and phenyl groups have been explored for their potential in drug development, particularly as antimicrobial and anticancer agents. Research into novel pyrazole derivatives for antimicrobial and anticancer applications highlights the versatility of these structural motifs in medicinal chemistry (Hafez et al., 2016).

Material Science and Polymer Chemistry

The development of poly(arylene ether sulfone) derivatives incorporating benzyl-type quaternary ammonium groups for enhanced conductivity and stability in alkaline environments points to the material science applications of structurally complex compounds (Shi et al., 2017). This research demonstrates the potential of incorporating specific functional groups for targeted material properties.

properties

IUPAC Name

[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4S/c1-6-29-21-14-19(15-22(30-7-2)23(21)31-8-3)24(28)27-12-11-26-25(27)32-16-20-13-17(4)9-10-18(20)5/h9-10,13-15H,6-8,11-12,16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKMEEBRHSZQLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN=C2SCC3=C(C=CC(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone

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